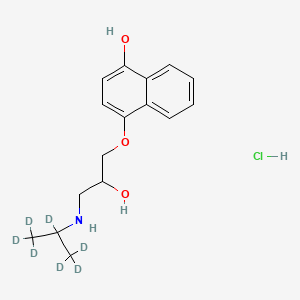

Hydroxypropranolol-d7 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxypropranolol-d7 hydrochloride is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride . It is an active metabolite of Propranolol, a medication primarily used to treat high blood pressure .

Synthesis Analysis

The synthesis of Propranolol and its derivatives, including Hydroxypropranolol-d7 hydrochloride, has been studied extensively . The synthesis of Propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel Propranolol derivatives were designed by reactions of Propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis

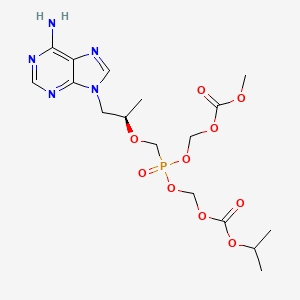

The molecular formula of Hydroxypropranolol-d7 hydrochloride is C16H15D7ClNO3 . The structure includes a naphthalene ring with a hydroxy group at the 4-position, linked to a side chain that contains a secondary amine and a hydroxy group .Physical And Chemical Properties Analysis

Hydroxypropranolol-d7 hydrochloride has a molecular weight of 318.85 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .Mechanism of Action

Biochemical Pathways

The action of Hydroxypropranolol-d7 hydrochloride affects several biochemical pathways. By blocking β-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), which are hormones that stimulate these receptors . This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA), and ultimately decreasing the rate and force of heart contractions .

Pharmacokinetics

Propranolol, the parent compound of Hydroxypropranolol-d7 hydrochloride, is well absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, leading to the formation of active metabolites, including Hydroxypropranolol . The compound has dose-dependent bioavailability, and its pharmacokinetics can be influenced by factors such as age, gender, and hepatic or renal impairment .

Result of Action

The molecular and cellular effects of Hydroxypropranolol-d7 hydrochloride’s action include a decrease in heart rate, myocardial contractility, and blood pressure . It also has intrinsic sympathomimetic activity, membrane stabilizing activity, and potent antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxypropranolol-d7 hydrochloride. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, gender, and the presence of liver or kidney disease . Furthermore, the environmental risk posed by Propranolol (the parent compound) is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Safety and Hazards

properties

IUPAC Name |

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJENUXWIFONU-BGKGEVRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678705 |

Source

|

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219804-03-1 |

Source

|

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dinitro-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/no-structure.png)

![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)